![molecular formula C17H18F3NO B1293396 4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine CAS No. 946784-16-3](/img/structure/B1293396.png)

4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine involves multiple steps, including iodination, acetyl protection, coupling reactions, and deacetylation. For instance, the synthesis of a novel diamine precursor, 4,4′-(3-(tert-butyl)-4-aminophenoxy)diphenyl ether, was achieved through these steps starting from 2-tert-butylaniline and 4,4′-oxydiphenol . Similarly, the synthesis of a fluorinated aromatic diamine monomer, 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane, involved coupling and reduction steps . These synthetic routes are crucial for the development of advanced materials, such as polyimides, which exhibit enhanced solubility and thermal stability .

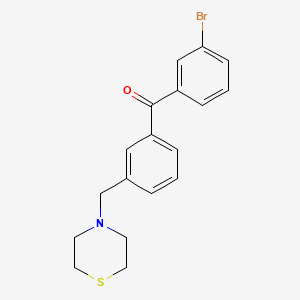

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various analytical techniques. For example, the Schiff base 4-(((3-(tert-Butyl)-(1-phenyl)pyrazol-5-yl)imino)methyl)phenol was characterized by FT-IR, MS, NMR, and single-crystal X-ray diffraction. Theoretical studies using density functional theory (DFT) methods were also performed to optimize molecular geometry and vibrational frequencies, which showed good agreement with experimental data . Additionally, the crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide revealed extensive π-π interactions and a nearly linear intermolecular N–H···N hydrogen bond, indicating the importance of non-covalent interactions in the solid state .

Chemical Reactions Analysis

The reactivity of tert-butyl substituted compounds has been explored in various chemical reactions. For instance, the reaction of 3,5-di-(tert-butyl)-o-benzoquinone with arylamines under oxidative conditions led to the formation of pentaheterocyclic compounds with strong red luminescence properties . N-tert-Butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines, demonstrating the activation of imines for nucleophilic addition and the influence of the tert-butyl group as a chiral directing group .

Physical and Chemical Properties Analysis

The introduction of tert-butyl and trifluoromethyl groups significantly influences the physical and chemical properties of the compounds. Polyimides synthesized from diamine precursors containing these groups exhibit excellent solubility, transparency, and high thermal stability, with glass transition temperatures exceeding 264 °C and 5% weight loss temperatures above 525 °C . The fluorinated polyimides derived from the novel diamine 9FTPBA also showed outstanding mechanical properties and thermal stability, with glass transition temperatures around 223–225 °C . The luminescent properties of terpyridyl compounds with different aryl substituents were systematically investigated, revealing that electron-donating substituents increase the fluorescent quantum yields .

安全和危害

属性

IUPAC Name |

4-(4-tert-butylphenoxy)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO/c1-16(2,3)11-4-7-13(8-5-11)22-15-9-6-12(21)10-14(15)17(18,19)20/h4-10H,21H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGWRXMXZADROW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

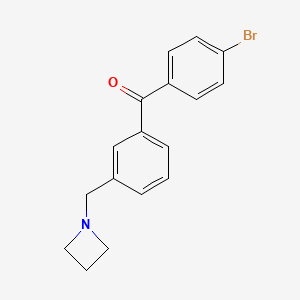

![3-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1293330.png)